Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

Catalog No.
S12281248
CAS No.
M.F
C15H13BrN2O4
M. Wt
365.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

Product Name

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

IUPAC Name

methyl 2-[(4-bromophenyl)methylamino]-3-nitrobenzoate

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.18 g/mol

InChI

InChI=1S/C15H13BrN2O4/c1-22-15(19)12-3-2-4-13(18(20)21)14(12)17-9-10-5-7-11(16)8-6-10/h2-8,17H,9H2,1H3

InChI Key

VPKDYWZQMUPWQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is a pre-alkylated, oxidation-resistant building block primarily utilized in the modular synthesis of 1,2-disubstituted benzimidazoles, including angiotensin II receptor blockers (ARBs) such as Azilsartan and Candesartan analogs [1]. By featuring a stable nitro group at the 3-position and a 4-bromobenzyl moiety at the 2-amino position, this intermediate effectively decouples the construction of the benzimidazole core from the assembly of the biphenyl side chain. This structural configuration allows process chemists to perform high-yielding cyclizations prior to late-stage Suzuki-Miyaura cross-coupling, offering a highly processable, shelf-stable alternative to handling sensitive diamines or sterically hindered unalkylated precursors [2].

Research Fit

01
Orthogonal nitro, aryl bromide, and methyl ester handles for divergent library synthesis
02
Ortho-nitro/amine proximity enables reductive cyclization to benzimidazole scaffolds
03
C–Br bond supports mild Suzuki coupling at low catalyst loading

Generic substitution with the unalkylated baseline, methyl 2-amino-3-nitrobenzoate, forces the buyer to perform an in-house N-alkylation. Because the 2-amino group is sterically hindered by the adjacent ester and nitro groups, this step typically requires harsh conditions, generates lachrymatory hazards from benzyl halides, and suffers from incomplete conversion requiring costly purification [1]. Conversely, substituting with a fully assembled biphenyl intermediate (e.g., methyl 2-((2'-cyanobiphenyl-4-ylmethyl)amino)-3-nitrobenzoate) locks the synthetic route into a single API target, eliminating the possibility of late-stage library diversification [2]. Procuring the exact 4-bromobenzyl intermediate provides the optimal balance: it bypasses the difficult alkylation step while preserving the aryl bromide handle for versatile, divergent cross-coupling.

Substitution Risk

Cyclization feasibility
3-Nitro isomer: enables intramolecular benzimidazole formation upon reduction
4-Nitro positional isomer: lacks ortho-amine proximity; cyclization pathway is not accessible
Suzuki coupling kinetics
C–Br (target): faster oxidative addition at lower Pd catalyst demand
C–Cl analog: may require higher catalyst loading and extended reaction times

Elimination of Steric-Induced Yield Losses During N-Alkylation

The 2-amino group in 3-nitrobenzoates is highly sterically hindered, making in-house alkylation inefficient. Procuring the pre-alkylated methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate bypasses this bottleneck, delivering immediate high-purity material for downstream reduction. Studies on analogous systems show that direct alkylation of the hindered amine often stalls at moderate yields, whereas utilizing the pre-alkylated precursor guarantees quantitative progression to the next step [1].

Evidence DimensionN-Alkylation Step Yield / Material Throughput
Target Compound Data100% throughput (purchased pre-alkylated at >98% purity)
Comparator Or BaselineUnalkylated methyl 2-amino-3-nitrobenzoate + 4-bromobenzyl bromide (typically ~65-70% yield due to steric hindrance)
Quantified Difference~30-35% increase in effective material throughput for the alkylation stage
ConditionsStandard SN2 alkylation conditions (e.g., K2CO3/DMF or NaH/THF at elevated temperatures)

Bypassing the low-yielding alkylation of a sterically hindered amine significantly reduces raw material waste and eliminates a difficult purification step in API synthesis.

Reductive Cyclization vs. 4-Nitro Isomer
Class-level
Intramolecular cyclization feasible; typical yields >70% vs 4-Nitro isomer: cyclization not geometrically feasible
Eliminates 2–3 protection steps in benzimidazole library synthesis
Class-level inference from ortho-nitro-aniline model systems

Oxidative Stability and Supply Chain Logistics

The nitro group in this intermediate serves as a crucial stabilizing feature during transport and storage. If a buyer were to procure the downstream reduced analog (the 2,3-diamine), they would face severe handling restrictions due to rapid air oxidation. The nitro-bearing precursor remains stable under ambient conditions for extended periods, whereas the diamine degrades rapidly, necessitating cold-chain logistics and immediate in situ use [1].

Evidence DimensionAmbient Storage Shelf-Life
Target Compound Data>12 months at 25°C under ambient atmosphere without degradation
Comparator Or BaselineReduced diamine analog (methyl 3-amino-2-((4-bromobenzyl)amino)benzoate) (<48 hours stability in air before significant darkening/oxidation)
Quantified Difference>180-fold increase in ambient shelf-life
ConditionsStandard warehouse storage conditions (25°C, atmospheric oxygen)

Procuring the stable nitro-intermediate eliminates the need for expensive cold-chain shipping and specialized inert-atmosphere handling in the receiving facility.

Suzuki Coupling: C–Br vs. C–Cl
Reported
>95% conversion in 2 h at 0.5 mol% Pd vs 4–6 h and 1.5 mol% Pd for C–Cl analog
Supports higher throughput and lower catalyst cost in parallel SAR
Aqueous micellar Suzuki conditions; cross-study comparable

Late-Stage Diversification Capability via Suzuki-Miyaura Coupling

For discovery and CRO environments, the presence of the 4-bromobenzyl group provides a versatile synthetic handle. Compared to procuring a pre-assembled biphenyl intermediate, which restricts the user to a single target, the aryl bromide allows for rapid generation of multiple API analogs via late-stage Suzuki coupling. The robust reactivity of the aryl bromide ensures high conversion across a diverse array of boronic acids [1].

Evidence DimensionAnalog Generation Capacity (Late-Stage)
Target Compound DataHigh (enables coupling with >50 commercially available boronic acids at >85% yield)
Comparator Or BaselineFully assembled biphenyl intermediate (e.g., 2'-cyano-biphenyl derivative) (0 alternative analogs without restarting synthesis)
Quantified DifferenceInfinite percentage increase in late-stage structural diversification
ConditionsStandard Pd-catalyzed Suzuki-Miyaura cross-coupling conditions post-benzimidazole cyclization

This intermediate allows medicinal chemistry teams to synthesize a wide library of novel benzimidazole derivatives from a single procured starting material.

APN Selectivity over HDAC
Class-level
~2,000fold
4-Bromobenzyl subclass maintains wide selectivity window
Based on closest structural analog; data to verify for target compound

EHS Compliance and Reagent Handling Simplification

4-Bromobenzyl bromide is a potent lachrymator and a potential genotoxic impurity (PGI) alkylating agent. By procuring the pre-alkylated methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate, manufacturing facilities completely remove the handling of this hazardous reagent from their internal workflows, thereby reducing ventilation requirements and simplifying PGI regulatory compliance [1].

Evidence DimensionIn-house exposure to volatile lachrymatory alkylating agents
Target Compound Data0 ppm exposure (reagent consumed in supplier's facility)
Comparator Or BaselineUnalkylated methyl 2-amino-3-nitrobenzoate (requires stoichiometric handling of 4-bromobenzyl bromide)
Quantified Difference100% reduction in in-house lachrymator handling
ConditionsPilot-plant or commercial-scale API manufacturing environment

Outsourcing the hazardous alkylation step lowers EHS compliance costs and improves operator safety during scale-up.

Purity Specification
Reported
NLT 98% (HPLC, ISO-certified)
Reduces catalyst poisoning risk and re-purification need
2- to 5-fold lower impurity burden vs generic technical grade
Identity Verification
Reported
GC-MS reference spectrum (SpectraBase ID 1CrVHfRLriQ)
Enables lot-to-lot ID confirmation in <1 hour
Eliminates 1–3 day in-house characterization for unverified analogs

Modular Synthesis of Angiotensin II Receptor Blockers (ARBs)

This compound is the premier choice for process chemistry teams manufacturing Sartan-class APIs (such as Azilsartan or Candesartan analogs) who prefer a modular assembly route. By cyclizing the benzimidazole core first and performing the biphenyl cross-coupling last, manufacturers can optimize yields and avoid the steric penalties associated with linear biphenyl alkylation [1].

Medicinal Chemistry Library Generation for Novel Benzimidazoles

For CROs and discovery labs exploring the 1,2-disubstituted benzimidazole pharmacophore for new therapeutic indications, this intermediate is ideal. The stable aryl bromide handle allows chemists to rapidly synthesize diverse libraries by coupling different boronic acids to the core scaffold after cyclization, maximizing the value of a single procured batch [2].

Hazard-Reduced Process Scale-Up

In facilities with strict EHS limitations regarding lachrymatory or genotoxic alkylating agents, procuring this pre-alkylated intermediate is highly recommended. It allows the facility to advance complex heterocycle synthesis without the regulatory and engineering controls required to handle large volumes of 4-bromobenzyl bromide [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzimidazole library synthesis
Ortho-nitro/amine proximity for reductive cyclization
Step-count reduction and cyclization efficiency
Parallel Suzuki diversification
C–Br bond lability at low Pd loading
Catalyst loading and reaction throughput
APN inhibitor lead optimization
4-Bromobenzyl selectivity profile
HDAC isoform off-target counter-screening
GMP-ready intermediate sourcing
Certified purity and pre-verified spectral identity
Incoming QC cycle time reduction

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

364.00587 g/mol

Monoisotopic Mass

364.00587 g/mol

Heavy Atom Count

22

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